
Icosabutate
説明
イコサブテートは、エイコサペンタエン酸の構造的に改変された新規脂肪酸誘導体ですこの化合物は、強力な抗炎症作用と抗線維化作用を示し、非アルコール性脂肪性肝炎やその他の脂質異常症の治療のための有望な候補となっています .
準備方法
合成経路と反応条件
イコサブテートは、エイコサペンタエン酸を修飾する一連の化学反応によって合成されます。 構造修飾は、エステル化を最小限に抑え、脂肪酸の活性化と複合脂質への取り込みを制限することを目的としています . 具体的な合成経路と反応条件は、機密情報であり、公開されていません。
工業生産方法
イコサブテートの工業生産には、化合物の純度と有効性を確保するために、制御された条件下での大規模化学合成が含まれます。 このプロセスには、医薬品規格を満たすための厳格な品質管理措置が含まれています .
化学反応の分析
Structural Modifications and Chemical Design
Icosabutate (C22H34O3) is engineered with two critical structural changes to EPA (C20H30O2) to optimize liver targeting and pharmacodynamic effects:
-
α-position ethyl group : Prevents esterification into complex lipids (e.g., triglycerides, phospholipids), maintaining its free acid form for sustained receptor interactions .
-
β-position oxygen substitution : Minimizes β-oxidation, reducing metabolic breakdown and extending hepatic retention .
Key Structural Comparison
Feature | EPA | This compound |
---|---|---|
Carbon chain length | 20 | 22 |
Functional groups | Carboxylic acid | Ethyl group (α), Oxygen (β) |
Metabolic susceptibility | High β-oxidation | Resistant to β-oxidation |
Metabolic Reactions and Stability
This compound’s modifications confer resistance to enzymatic degradation, altering its metabolic fate compared to unmodified ω-3 fatty acids:
Hepatic Uptake and Distribution
-
Portal vein absorption : 93% of orally administered this compound is absorbed via the portal vein, achieving hepatic concentrations 15× higher than in peripheral tissues .
-
Tissue distribution (rat model) :
Tissue Concentration (µg/g) at 4h Liver 174.0 Kidney cortex 92.8 Plasma <1.0
β-Oxidation Resistance
-
The β-position oxygen substitution disrupts mitochondrial β-oxidation, reducing conversion to acetyl-CoA . This preserves this compound’s intact structure for prolonged PPAR-α/γ agonism .
Receptor-Mediated Interactions
This compound engages nuclear and membrane-bound receptors through its free acid form:
PPAR-α/γ Activation
-
PPAR-α : Reduces hepatic lipotoxicity by enhancing fatty acid oxidation (e.g., ↓ palmitate, ↓ ceramides) .
-
PPAR-γ : Improves insulin sensitivity via adiponectin upregulation (HOMA-IR reduced by 87% in ob/ob mice) .
GPR120/FFAR4 Agonism
Pharmacodynamic Effects in Metabolic Pathways
This compound’s chemical stability enables multi-target effects:
Comparative Reactivity with Other Agonists
This compound outperforms traditional PPAR agonists in preclinical models:
科学的研究の応用
Non-Alcoholic Steatohepatitis (NASH)
Icosabutate is currently undergoing clinical trials for NASH treatment. The ICONA Phase 2b trial involved 280 patients randomized to receive either placebo or varying doses of this compound (300 mg or 600 mg) over 52 weeks. Key findings include:
- Resolution of NASH : Approximately 35.5% of patients receiving the higher dose achieved resolution of NASH without worsening fibrosis compared to only 4.3% in the placebo group .
- Fibrosis improvement : 19% of patients on the higher dose showed improvement in fibrosis stage without worsening NASH, highlighting its potential as a dual-action therapy .
Hypertriglyceridemia
In patients with severe hypertriglyceridemia, this compound has been shown to significantly reduce triglyceride levels. In a study involving patients with triglyceride levels between 500 mg/dL and 1500 mg/dL, treatment resulted in:
- A median reduction of triglycerides by 51% after 12 weeks .
- Significant decreases in very low-density lipoprotein cholesterol and apolipoprotein C-III levels .
Preclinical Studies
Preclinical studies using animal models have provided insights into the efficacy of this compound:
- Hepatic fibrosis and lipotoxicity : In amylin liver NASH mice, treatment with this compound significantly reduced hepatic fibrosis markers and myofibroblast content while also decreasing lipotoxic lipid species such as free fatty acids and ceramides .
- Atherogenesis : In APOE*3Leiden.CETP mice, it effectively reduced plasma cholesterol levels and decreased atherosclerosis development, suggesting a protective cardiovascular effect .
Summary of Findings
Application | Key Findings | Study Type |
---|---|---|
NASH | - 35.5% resolution without worsening fibrosis | Phase 2b Clinical Trial |
- Significant fibrosis improvement | ||
Hypertriglyceridemia | - Median TG reduction by 51% | Clinical Study |
- Decreased VLDL and Apo C-III | ||
Hepatic Fibrosis | - Reduced hepatic myofibroblast content | Preclinical Study |
- Decreased lipotoxicity markers |
作用機序
イコサブテートは、クッパー細胞として知られる肝細胞に高度に発現する遊離脂肪酸受容体4を標的とすることで効果を発揮します。 この受容体の活性化は、強力な抗炎症作用と抗線維化作用をもたらします。 さらに、イコサブテートは、ペルオキシソーム増殖剤活性化受容体アルファやアラキドン酸カスケードなどの他の経路にも影響を与え、治療効果にさらに貢献しています .
類似化合物との比較
類似化合物
エイコサペンタエン酸: 抗炎症作用を持つ天然のオメガ-3脂肪酸。
ドコサヘキサエン酸: 抗炎症作用が類似している別のオメガ-3脂肪酸。
エラフブラノール: 非アルコール性脂肪性肝炎の治療に使用される、ペルオキシソーム増殖剤活性化受容体アルファとデルタのデュアルアゴニスト。
イコサブテートの独自性
イコサブテートは、構造修飾により、エステル化を最小限に抑え、脂肪酸の活性化と複合脂質への取り込みを制限することでユニークです。 この修飾は、肝臓への標的効果を高め、過酸化のリスクを軽減し、天然の対応物に比べてより効果的な治療薬となります .
生物活性
Icosabutate is a semi-synthetic derivative of eicosapentaenoic acid (EPA) that has garnered attention for its potential therapeutic applications, particularly in the treatment of non-alcoholic steatohepatitis (NASH) and associated metabolic disorders. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on liver health, and clinical findings.
Overview of this compound
This compound was engineered to overcome the limitations of traditional omega-3 fatty acids, particularly their susceptibility to oxidation and incorporation into cells, which can diminish their therapeutic efficacy. Unlike EPA, this compound resists oxidation and demonstrates a unique profile in targeting liver tissues, leading to significant improvements in hepatic conditions.
Liver Targeting and Absorption
this compound is absorbed primarily through the portal vein, allowing for rapid accumulation in the liver. This targeted delivery enhances its effectiveness in treating liver-related diseases. Studies have shown that it significantly improves insulin sensitivity and reduces hepatic steatosis, inflammation, and fibrosis by modulating lipid metabolism and inflammatory pathways .
Antifibrotic Effects
Research indicates that this compound exhibits potent antifibrotic properties. In preclinical models, it reduced hepatic fibrosis and myofibroblast content by downregulating the arachidonic acid cascade and decreasing levels of oxidized phospholipids . In addition, it has been shown to lower markers of oxidative stress and improve overall liver function.
Phase 2b ICONA Study Results
The Phase 2b ICONA study evaluated the efficacy of this compound in patients with metabolic dysfunction-associated steatotic liver disease (MASH). Key findings include:
- MASH Resolution : 35.5% of patients treated with 600 mg of this compound achieved MASH resolution without worsening fibrosis compared to 4.3% in the placebo group (p=0.007).
- Fibrosis Improvement : 19% of patients saw at least one stage improvement in fibrosis without worsening MASH, while no improvement was observed in the placebo group (p=0.02).
- Biochemical Markers : Significant reductions were noted in liver enzymes (ALT, AST) and inflammatory markers (hsCRP) among treated patients .
Comparative Studies
In comparative studies against EPA and other agents like pioglitazone:
- This compound showed superior effects in reducing plasma alanine aminotransferase levels and improving lipid profiles.
- In human hepatocyte models, it demonstrated a significant reduction in inflammation and fibrosis compared to EPA, which exacerbated liver conditions under certain circumstances .
Data Tables
Parameter | This compound (600 mg) | Placebo | EPA |
---|---|---|---|
MASH Resolution (%) | 35.5 | 4.3 | Not Applicable |
Fibrosis Improvement (%) | 19 | 0 | Not Applicable |
ALT Reduction | Significant | No Change | Minimal Effect |
LDL-C Reduction | 30% | Not Reported | Not Applicable |
Case Studies
- Patient Case Study : A cohort of overweight, hyperlipidemic patients treated with this compound exhibited rapid normalization of elevated liver enzymes (ALT, GGT) within weeks of treatment initiation.
- Animal Model Study : In ob/ob mice models, treatment with this compound led to significant reductions in hepatic free fatty acids and diacylglycerols, indicating a robust effect on lipid metabolism .
特性
IUPAC Name |
2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-23(4-2)24(25)26/h5-6,8-9,11-12,14-15,17-18,23H,3-4,7,10,13,16,19-22H2,1-2H3,(H,25,26)/b6-5-,9-8-,12-11-,15-14-,18-17- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGXDRFFBBLZBT-AAQCHOMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCOC(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253909-57-7 | |
Record name | Icosabutate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253909577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icosabutate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12990 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2 - [ ( 5 Z , 8 Z , 1 1 Z , 1 4 Z , 1 7 Z ) - 5 , 8 , 1 1 , 1 4 , 1 7 - Eicosapentaen-1-yloxy]butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ICOSABUTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562599X5JL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。